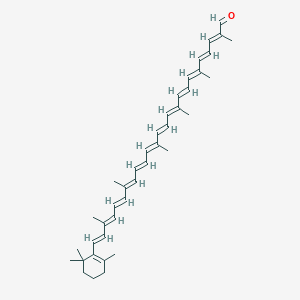
Torularhodinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Torularhodinaldehyde is a carotenoid compound synthesized by various microorganisms, particularly yeasts and fungi. It belongs to the group of carotenoids, which are known for their vibrant colors and significant biological activities. Carotenoids like this compound are essential for various industrial applications due to their antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Torularhodinaldehyde can be synthesized through the fermentation of specific yeast strains such as Rhodotorula mucilaginosa. The process involves cultivating the yeast in a medium containing carbon sources like glucose or glycerol. The yeast cells are then subjected to thermal acid treatment, saponification, and ultrasound-assisted enzymatic lysis to release the carotenoids .
Industrial Production Methods
For industrial production, optimizing the cultivation conditions is crucial. Factors such as the composition of the culture media, light irradiation, and temperature significantly affect the yield of this compound. The biomass is extracted using non-polar solvents like hexane or a hexane-acetone mixture, followed by purification using silica cartridges .
Chemical Reactions Analysis
Types of Reactions
Torularhodinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have enhanced antioxidant properties or other desired characteristics.
Scientific Research Applications
Torularhodinaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other carotenoids and related compounds.
Biology: Studied for its role in microbial metabolism and its potential as a natural pigment.
Medicine: Investigated for its antioxidant and anti-cancer properties.
Industry: Utilized as a natural colorant in food and cosmetics.
Mechanism of Action
Torularhodinaldehyde exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Torulene: Another carotenoid produced by the same microorganisms.
Beta-Carotene: A well-known carotenoid with similar antioxidant properties but different structural features.
Lycopene: Another carotenoid with potent antioxidant activity, commonly found in tomatoes.
Uniqueness
Torularhodinaldehyde is unique due to its specific structure, which includes a terminal aldehyde group. This structural feature contributes to its distinct chemical reactivity and biological activity. Unlike other carotenoids, this compound has shown significant potential in anti-cancer research, making it a valuable compound for further studies .
Properties
CAS No. |
5999-29-1 |
|---|---|
Molecular Formula |
C40H52O |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenal |
InChI |
InChI=1S/C40H52O/c1-32(19-12-21-34(3)22-13-23-35(4)24-15-26-37(6)31-41)17-10-11-18-33(2)20-14-25-36(5)28-29-39-38(7)27-16-30-40(39,8)9/h10-15,17-26,28-29,31H,16,27,30H2,1-9H3/b11-10+,19-12+,20-14+,22-13+,24-15+,29-28+,32-17+,33-18+,34-21+,35-23+,36-25+,37-26+ |
InChI Key |
IAEFJGPZEPGPGJ-HMHVFHPLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


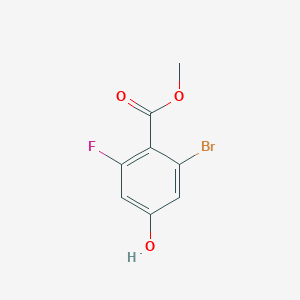
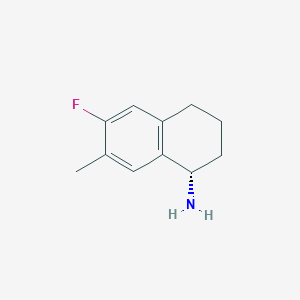



![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)


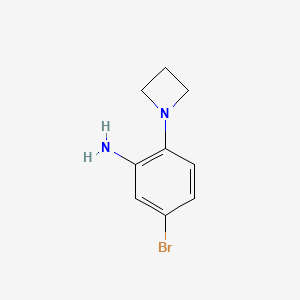
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
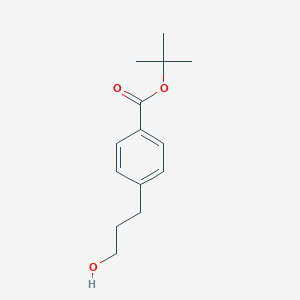


![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
